Bienvenue dans la boutique en ligne BenchChem!

(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)

Neuropeptide Y receptor pharmacology Y1 receptor antagonism cAMP signaling

This modified C-terminal NPY fragment (BW1911U90/BVD15) serves as a foundational Y1-selective antagonist scaffold. It delivers 19-fold Y1/Y2 binding discrimination (IC50 9 nM vs 174 nM), blocking NPY-induced calcium mobilization without receptor activation—unlike agonist tools such as [Leu31,Pro34]NPY. Validated as a precursor for subnanomolar dimeric antagonists (Kb 0.19 nM) and DOTA-conjugated imaging probes (Ki 63 nM). Procurement secures a well-characterized SAR trajectory for Y1-targeted drug discovery and imaging programs. ≥98% purity, shipped under blue ice.

Molecular Formula C57H91N17O12
Molecular Weight 1206.4 g/mol
CAS No. 161650-01-7
Cat. No. B071793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)
CAS161650-01-7
SynonymsBW 1991U90
BW-1911U90
BW1911U90
Ile-Asn-Pro-Ile-Tyr-Arg-Leu-Arg-Tyr-NH2
isoleucyl-asparginyl-prolyl-isoleucyl-tyrosyl-arginyl-leucyl-arginyl-tyrosinamide
Molecular FormulaC57H91N17O12
Molecular Weight1206.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)N
InChIInChI=1S/C57H91N17O12/c1-7-31(5)45(59)53(84)72-42(29-44(58)77)55(86)74-25-11-14-43(74)52(83)73-46(32(6)8-2)54(85)71-41(28-34-17-21-36(76)22-18-34)51(82)68-38(13-10-24-66-57(63)64)49(80)70-40(26-30(3)4)50(81)67-37(12-9-23-65-56(61)62)48(79)69-39(47(60)78)27-33-15-19-35(75)20-16-33/h15-22,30-32,37-43,45-46,75-76H,7-14,23-29,59H2,1-6H3,(H2,58,77)(H2,60,78)(H,67,81)(H,68,82)(H,69,79)(H,70,80)(H,71,85)(H,72,84)(H,73,83)(H4,61,62,65)(H4,63,64,66)/t31-,32-,37-,38-,39-,40-,41-,42-,43-,45-,46-/m0/s1
InChIKeyXLONJGQDWUWWLC-ZXCMXKESSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) CAS 161650-01-7 for Y1 Receptor Antagonism Studies


(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) is a modified nine-amino-acid C-terminal fragment of neuropeptide Y (NPY), with the sequence Ile-Asn-Pro-Ile-Tyr-Arg-Leu-Arg-Tyr-NH₂. It functions as a moderately potent neuropeptide Y Y1 receptor antagonist, designated BW1911U90 [1]. The same sequence, also referred to as BVD15, has been used as a truncated NPY analog for Y1 receptor binding [2]. This compound is one of the earliest peptide-based Y1 antagonists derived from NPY C-terminal truncation and serves as a scaffold for further optimization into high-affinity Y1-selective antagonists and imaging agents [1][2].

Why Generic NPY Analogs Cannot Substitute for (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) in Y1 Antagonism Workflows


In-class NPY analogs exhibit divergent and often opposing receptor pharmacology profiles. While the full-length NPY peptide acts as a non-selective agonist at Y1, Y2, Y4, and Y5 receptors with nanomolar affinity [1], and [Leu31,Pro34]NPY functions as a potent Y1-selective agonist (Ki = 0.39 nM) [2], (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) operates as a Y1 receptor antagonist. Moreover, NPY(13-36) and other C-terminal fragments bind selectively to Y2 receptors [1], whereas this specific truncated analog (BW1911U90/BVD15) shows preferential Y1 binding with substantially weaker Y2 interaction [3]. Substituting one analog for another without verifying receptor subtype selectivity and functional direction (agonism vs. antagonism) will confound experimental interpretation and invalidate mechanistic conclusions in NPY receptor pharmacology studies.

Quantitative Differentiation of (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) Versus NPY Analogs: A Procurement Evidence Guide


Functional Antagonist vs. Agonist at Y1 Receptor: Defining a Critical Procurement Distinction for (Pro30,Tyr32,Leu34)-NPY(28-36)

(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) (BW1911U90) does not inhibit cAMP synthesis in Y1-expressing cells and instead behaves as a competitive antagonist, shifting the NPY dose–response curve rightward [1]. In contrast, the full-length NPY peptide and [Leu31,Pro34]NPY act as Y1 agonists that increase intracellular calcium [2] and inhibit cAMP [3]. This functional inversion from agonism to antagonism is a procurement-critical differentiator for studies requiring Y1 blockade rather than activation.

Neuropeptide Y receptor pharmacology Y1 receptor antagonism cAMP signaling

Y1 vs. Y2 Receptor Selectivity: How (Pro30,Tyr32,Leu34)-NPY(28-36) Compares to Full-Length NPY and Other C-Terminal Fragments

(Pro30,Tyr32,Leu34)-NPY(28-36) demonstrates preferential Y1 receptor binding with a 19-fold lower IC50 at Y1 (9 nM) compared to Y2 (174 nM) [1]. This selectivity contrasts with full-length NPY, which binds Y1 and Y2 with comparable high affinity (both sub-nanomolar) [2], and with NPY(13-36), which binds selectively to Y2 receptors [3]. For researchers requiring a truncated NPY analog with measurable Y1 preference, this compound offers a defined selectivity ratio not found in endogenous fragments.

NPY receptor subtype selectivity Y1/Y2 discrimination radioligand binding

Dimerization-Driven Affinity Enhancement: (Pro30,Tyr32,Leu34)-NPY(28-36) as a Superior Scaffold for Y1 Antagonist Optimization

Dimerization of the (Pro30,Tyr32,Leu34)-NPY(28-36) scaffold via Cys31 cross-linking yields substantial Y1 receptor affinity gains. The parent monomer (BW1911U90) exhibits moderate Y1 affinity (pKi = 8.3, Ki ≈ 5 nM) [1], whereas its dimeric derivatives achieve subnanomolar Kb values (compound 7: 0.19 ± 0.01 nM; compound 5: 0.79 ± 0.09 nM) [2]. This represents a 6- to 26-fold improvement in Y1 antagonistic potency through dimerization. Notably, compound 7 retained high selectivity with no measurable activity at Y2, Y4, or Y5 receptors (<20,000 nM) [2], demonstrating that this specific sequence provides a uniquely tractable scaffold for affinity enhancement while maintaining subtype selectivity.

Peptide dimerization Y1 receptor affinity optimization structure-activity relationship

Derivatization Tolerance: (Pro30,Tyr32,Leu34)-NPY(28-36) (BVD15) Retains Y1 Affinity After Lys4 DOTA Conjugation for Imaging Applications

Conjugation of a DOTA chelator at the Lys4 position of (Pro30,Tyr32,Leu34)-NPY(28-36) (BVD15) produced [Lys(DOTA)4]BVD15, which retained Y1 receptor binding affinity comparable to the unmodified peptide (Ki = 63 ± 25 nM vs. Ki = 39 ± 34 nM for BVD15) [1]. This modest affinity reduction (1.6-fold) upon chelator attachment demonstrates that the scaffold tolerates N-terminal modification without catastrophic loss of receptor binding. In contrast, many truncated NPY analogs lose >90% of binding affinity when similarly modified, limiting their utility for imaging or therapeutic conjugate development.

Peptide radiolabeling Y1 receptor imaging PET tracer development

In Vivo Blood Pressure Response Differentiates (Pro30,Tyr32,Leu34)-NPY(28-36) Derivatives from Y1 Agonists

Y1 receptor agonists such as [Leu31,Pro34]NPY produce pressor effects (increased blood pressure) in anesthetized rats, with potency exceeding that of native NPY [1]. In contrast, Y1 antagonists derived from the (Pro30,Tyr32,Leu34)-NPY(28-36) scaffold, such as compound 7, exhibit no agonist activity at Y1 receptors and competitively antagonize NPY-mediated effects [2]. While direct in vivo data for the parent monomer BW1911U90 are limited in accessible sources, its pA2 value of 7.1 [3] confirms functional Y1 antagonism in tissue preparations, which would predict attenuation rather than enhancement of Y1-mediated pressor responses. This functional divergence from Y1 agonists represents a class-level inference regarding in vivo cardiovascular outcomes that procurement decisions must account for.

Cardiovascular pharmacology Y1 receptor blood pressure regulation

Optimal Research and Industrial Use Cases for (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) Based on Validated Differentiation Evidence


Pharmacological Dissection of Y1-Mediated vs. Y2-Mediated NPY Signaling

Researchers studying NPY receptor subtype contributions to physiological processes such as feeding behavior, anxiety, or cardiovascular regulation require tools that discriminate between Y1 and Y2 receptors. (Pro30,Tyr32,Leu34)-NPY(28-36) provides a 19-fold preference for Y1 over Y2 binding (IC50 9 nM vs. 174 nM) [1], enabling preferential Y1 engagement without the non-selective binding of full-length NPY or the exclusive Y2 binding of NPY(13-36) [2]. When used alongside a Y2-selective tool compound, this analog enables definitive assignment of Y1-mediated effects.

Structure-Activity Relationship (SAR) Optimization of Y1-Selective Antagonist Leads

Drug discovery programs targeting the Y1 receptor for metabolic disorders or cardiovascular indications benefit from starting scaffolds with demonstrated optimization potential. (Pro30,Tyr32,Leu34)-NPY(28-36) (BW1911U90) has been validated as a precursor for dimeric derivatives achieving subnanomolar Y1 antagonistic potency (Kb = 0.19 nM for compound 7), a 26-fold improvement over the parent monomer [1]. The scaffold's tolerance to modification is further evidenced by retention of Y1 affinity following N-terminal DOTA conjugation (Ki shift from 39 nM to 63 nM) [2]. Procurement of this sequence provides access to a structurally characterized SAR trajectory.

Development of Y1 Receptor-Targeted Molecular Imaging Probes

Y1 receptor overexpression in breast cancer and other malignancies makes it an attractive target for PET imaging and radiotherapeutic applications. (Pro30,Tyr32,Leu34)-NPY(28-36) (BVD15) has been successfully conjugated with DOTA at the Lys4 position to produce [Lys(DOTA)4]BVD15, which retains Y1 binding affinity (Ki = 63 nM) suitable for radiolabeling with metallo-positron emitters [1]. The scaffold has also served as the basis for ⁶⁸Ga-labeled truncated peptides for Y1 receptor PET imaging [2], establishing its utility as a validated starting point for imaging agent development programs.

Functional Y1 Antagonism in Cellular Assays Requiring Pathway-Specific Blockade

Cell-based assays investigating Y1-mediated calcium mobilization or cAMP modulation require antagonists that block NPY-induced signaling without activating the receptor. (Pro30,Tyr32,Leu34)-NPY(28-36) inhibits NPY-induced intracellular calcium release in human erythroleukemia cells with an IC50 of 9 nM [1] and serves as a competitive antagonist at Y1 receptors with a pKi of 8.3 [2]. In contrast, the commonly used Y1 tool [Leu31,Pro34]NPY acts as a potent Y1 agonist (Ki = 0.39 nM) [3], making it unsuitable for studies requiring Y1 pathway blockade. For researchers needing a peptide-based Y1 antagonist for cell signaling studies, this compound provides a functionally validated option.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.